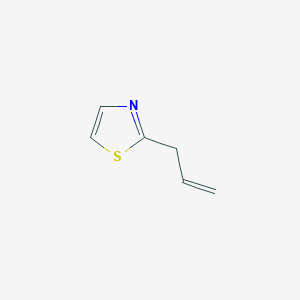

2-Prop-2-enyl-1,3-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NS |

|---|---|

Molecular Weight |

125.19 g/mol |

IUPAC Name |

2-prop-2-enyl-1,3-thiazole |

InChI |

InChI=1S/C6H7NS/c1-2-3-6-7-4-5-8-6/h2,4-5H,1,3H2 |

InChI Key |

WJYMYWOMVFAAOD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=NC=CS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Prop 2 Enyl 1,3 Thiazole and Its Alkenyl Substituted Thiazole Analogs

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation Relevant to Alkenyl Derivatives

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods that can be adapted for the synthesis of alkenyl-substituted derivatives.

Hantzsch Thiazole Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov This reaction provides a direct route to a wide array of substituted thiazoles. nih.govresearchgate.net For the synthesis of 2-alkenyl-1,3-thiazoles, an alkenyl-substituted thioamide would be the requisite starting material.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding substrate scope, and developing more environmentally benign procedures. bepls.com These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. figshare.com For instance, the treatment of ethyl bromopyruvate with thioamides under microwave irradiation without a catalyst has been shown to be a convenient method for thiazole synthesis. figshare.com Furthermore, solvent-free conditions have been explored, offering a greener alternative to traditional solvent-based systems. organic-chemistry.org A study on the kinetic investigation of the reaction between thioamides and α-haloketones revealed a second-order rate constant, providing insights into the reaction mechanism. orientjchem.orgresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α-Haloketone | Thioamide | Classical conditions | Thiazole | synarchive.comnih.gov |

| Ethyl bromopyruvate | Thioamide | Microwave, catalyst-free | Thiazole | figshare.com |

| α-Haloketone | Thioamide | Solvent-free | Thiazole | organic-chemistry.org |

Cyclization Reactions of Alpha-Haloketones with Thioamides

Closely related to the Hantzsch synthesis, the cyclization of α-haloketones with thioamides is a robust and versatile method for forming the thiazole ring. nih.gov The reaction proceeds through initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to afford the thiazole product. This method's reliability has made it a staple in heterocyclic synthesis. nih.govorientjchem.org

Recent research has continued to refine this approach. For example, catalyst-free heterocyclization reactions of α-haloketones with nucleophilic thioamides have been developed, simplifying the synthetic procedure. dntb.gov.ua The use of alternative reagents and conditions, such as employing α-diazoketones with thiourea (B124793) in the presence of PEG-400, offers another pathway to 2-aminothiazoles. bepls.com The versatility of this reaction is demonstrated by its application in the synthesis of a wide range of substituted thiazoles, including those with potential biological activity. researchgate.net

Intramolecular Cyclization Strategies for 2-Prop-2-enyl-1,3-thiazole Synthesis

Intramolecular cyclization offers a powerful and often regioselective route to cyclic structures, including the thiazole ring. These strategies are particularly well-suited for the synthesis of specifically substituted derivatives like 2-prop-2-enyl-1,3-thiazole.

Nucleophilic Substitution Reactions of N-(2-bromoprop-2-enyl)thioamides

A specific and elegant approach to the synthesis of 2-alkenyl thiazoles involves the intramolecular nucleophilic substitution of N-(2-bromoprop-2-enyl)thioamides. tandfonline.comresearchgate.net In this strategy, the thioamide sulfur acts as an internal nucleophile, attacking the vinylic carbon bearing the bromine atom, leading to the formation of the thiazole ring. This vinylic substitution method provides an exclusive pathway to these compounds. researchgate.net

This method has been successfully applied to synthesize 5-methyl-N-phenylthiazol-2-amine from 1-(2-bromoallyl)-3-phenylthiourea. tandfonline.com The reaction highlights the efficiency of intramolecular cyclization in constructing the desired heterocyclic system. The starting N-(2-bromoprop-2-enyl)thioamides can be prepared from the corresponding thioamides and 2,3-dibromopropene.

Palladium-Catalyzed Cyclocondensation Approaches

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations, including the construction of heterocyclic rings. While specific examples for 2-prop-2-enyl-1,3-thiazole are not extensively documented, palladium-catalyzed methodologies for the synthesis of other substituted thiazoles suggest potential applicability. For instance, palladium-catalyzed tandem reactions have been developed for the synthesis of 2,5-diarylthiazoles from N,N-dimethyl-2-arylethen-1-amines and benzothioamides. arkat-usa.org This approach involves a proposed Pd(II)/Pd(IV) catalytic cycle. arkat-usa.org

Furthermore, palladium-catalyzed cross-coupling reactions involving C-H activation of azoles and thiazoles with aryl thioethers have been reported, demonstrating the utility of palladium in functionalizing the thiazole ring. acs.org Palladium-catalyzed dehydrogenative direct arylations of 1,2,3-triazoles have also been achieved. acs.org These advanced methods could potentially be adapted for the synthesis of 2-alkenyl thiazoles through the coupling of appropriate precursors.

Multi-Component Reactions and Flow Chemistry for Thiazole Scaffold Construction

Modern synthetic strategies increasingly focus on efficiency, atom economy, and automation. Multi-component reactions (MCRs) and flow chemistry are at the forefront of these advancements, offering streamlined approaches to complex molecules like substituted thiazoles. nih.govdurham.ac.uk

MCRs allow for the formation of a product from three or more starting materials in a single synthetic operation, which is both time and resource-efficient. iau.ir Several MCRs have been developed for the synthesis of thiazole derivatives. nih.gov One such example is a four-component reaction involving aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids to produce polysubstituted thiazoles. nih.gov Another MCR involves the reaction of aryl glyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation. nih.gov

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers advantages in terms of safety, scalability, and reaction control. durham.ac.ukrsc.org This technology has been successfully applied to thiazole synthesis. durham.ac.uk For example, a scalable automated flow chemistry procedure has been developed for the preparation of 4,5-disubstituted thiazoles. durham.ac.uk Additionally, automated multistep continuous flow synthesis has been utilized to produce complex 2-(1H-indol-3-yl)thiazoles in high yields with short reaction times. nih.govresearchgate.net

| Strategy | Reactants | Key Features | Product | Reference |

| Multi-Component Reaction | Aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, thiocarboxylic acids | One-pot, high diversity | Polysubstituted thiazoles | nih.gov |

| Multi-Component Reaction | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Aqueous, microwave-assisted | Trisubstituted thiazoles | nih.gov |

| Flow Chemistry | Ethyl isocyanoacetate, 4-bromophenyl isothiocyanate | Automated, scalable | 4,5-disubstituted thiazole | durham.ac.uk |

| Flow Chemistry | Sequential Hantzsch, deketalization, Fischer indole (B1671886) synthesis | Automated, multistep, rapid | 2-(1H-indol-3-yl)thiazoles | nih.govresearchgate.net |

Derivatization Strategies at the 2-Position of the 1,3-Thiazole Ring

The functionalization of the 1,3-thiazole ring at its 2-position is a pivotal strategy for the synthesis of a diverse array of derivatives, including the target compound 2-prop-2-enyl-1,3-thiazole and its alkenyl analogs. This position is particularly amenable to derivatization due to the acidity of the C2-proton, which can be readily removed by a strong base, and the utility of 2-halothiazoles as precursors in cross-coupling reactions. Key methodologies for introducing alkenyl substituents at this position include palladium-catalyzed cross-coupling reactions, Grignard-type reactions involving organometallic intermediates, and the Wittig reaction starting from a 2-formylthiazole precursor.

One common pathway begins with the synthesis of a 2-halothiazole, such as 2-bromothiazole. This can be achieved from the readily available 2-aminothiazole (B372263) via a Sandmeyer-type reaction. google.com For instance, 2-aminothiazole can be treated with sodium nitrite (B80452) in the presence of sulfuric acid, followed by the addition of a bromide source like sodium bromide with a copper catalyst, to yield 2-bromothiazole. google.com This halogenated intermediate serves as a versatile linchpin for subsequent carbon-carbon bond-forming reactions.

Alternatively, direct metallation at the 2-position of the thiazole ring using a strong organolithium base, such as n-butyllithium (n-BuLi), generates a 2-lithiated thiazole species. google.comresearchgate.net This nucleophilic intermediate can then react with various electrophiles to introduce the desired functionality.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to the synthesis of complex thiazole derivatives. researchgate.netuwindsor.ca Starting with a 2-halothiazole, reactions like the Suzuki, Stille, or Negishi coupling can be employed to introduce an alkenyl group.

In a typical Suzuki coupling, a 2-halothiazole is reacted with an alkenylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. uwindsor.ca This method is widely used for its tolerance of various functional groups. Similarly, the Negishi coupling involves the reaction of a 2-halothiazole with an organozinc reagent. An alternative Negishi approach involves the initial metallation of the thiazole at the 2-position, followed by transmetallation with a zinc salt like zinc chloride (ZnCl₂) to form a 2-thiazolylzinc reagent. researchgate.net This organozinc species can then be coupled with an alkenyl halide under palladium catalysis to yield the 2-alkenylthiazole. researchgate.net

| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki Coupling | 2-Halo-1,3-thiazole | Alkenylboronic acid/ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, NaOEt) | 2-Alkenyl-1,3-thiazole |

| Negishi Coupling | 2-Halo-1,3-thiazole | Alkenylzinc halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 2-Alkenyl-1,3-thiazole |

| Negishi Coupling | 1,3-Thiazole | Alkenyl halide | 1. n-BuLi, 2. ZnCl₂, 3. Pd(0) catalyst | 2-Alkenyl-1,3-thiazole |

| Stille Coupling | 2-Halo-1,3-thiazole | Alkenylstannane | Pd(0) catalyst | 2-Alkenyl-1,3-thiazole |

Grignard-Type Reactions

The generation of a nucleophilic carbon at the 2-position of the thiazole ring allows for reactions analogous to those of Grignard reagents. researchgate.netorganic-chemistry.orglibretexts.org By treating 1,3-thiazole or a 2-halothiazole with a strong base like n-butyllithium or via magnesium insertion, a 2-thiazolyl organometallic species can be formed. google.comlibretexts.org This nucleophile can then react with various electrophiles.

To synthesize 2-prop-2-enyl-1,3-thiazole, the 2-lithiated thiazole intermediate can be reacted directly with an allyl halide, such as allyl bromide, in an Sₙ2-type reaction. Another versatile approach involves reacting the 2-lithiated thiazole with an aldehyde or ketone. For example, reaction with propanal would yield a secondary alcohol. Subsequent acid-catalyzed dehydration of this alcohol would generate the corresponding 2-alkenyl-1,3-thiazole. This two-step sequence provides a reliable method for accessing a variety of alkenyl-substituted thiazoles. chemistrysteps.com

| Reaction Sequence | Thiazole Substrate | Reagents | Intermediate | Final Product |

| Direct Alkylation | 1,3-Thiazole | 1. n-BuLi, 2. Allyl halide | 2-Lithio-1,3-thiazole | 2-Allyl-1,3-thiazole |

| Aldehyde Addition & Dehydration | 1,3-Thiazole | 1. n-BuLi, 2. Aldehyde (e.g., R-CHO), 3. H⁺, Δ | 2-(Hydroxyalkyl)-1,3-thiazole | 2-Alkenyl-1,3-thiazole |

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, converting carbonyl compounds into alkenes with high regioselectivity. pressbooks.pubwikipedia.orglibretexts.org To apply this to the synthesis of 2-alkenylthiazoles, a 2-thiazolecarboxaldehyde (B150998) precursor is required. This aldehyde can be synthesized by reacting a 2-lithiated thiazole with an appropriate formylating agent like N,N-dimethylformamide (DMF).

The subsequent Wittig reaction involves the reaction of 2-thiazolecarboxaldehyde with a phosphorus ylide (a Wittig reagent). libretexts.orgorganic-chemistry.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. pressbooks.pub For the synthesis of 2-prop-2-enyl-1,3-thiazole, the required ylide would be generated from allyl-triphenylphosphonium bromide. The reaction between the 2-thiazolecarboxaldehyde and the ylide proceeds via a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired 2-alkenyl-1,3-thiazole and triphenylphosphine (B44618) oxide. pressbooks.puborganic-chemistry.org The formation of the very stable phosphorus-oxygen double bond is the driving force for this reaction. pressbooks.pub

| Reaction Stage | Starting Material | Reagents | Product |

| Part 1: Ylide Preparation | Alkyl Halide (e.g., Allyl Bromide) | 1. PPh₃, 2. Strong Base (e.g., n-BuLi) | Phosphorus Ylide |

| Part 2: Aldehyde Preparation | 1,3-Thiazole | 1. n-BuLi, 2. DMF | 2-Thiazolecarboxaldehyde |

| Part 3: Wittig Reaction | 2-Thiazolecarboxaldehyde + Phosphorus Ylide | Ether solvent (e.g., THF) | 2-Alkenyl-1,3-thiazole + Ph₃P=O |

Chemical Reactivity and Mechanistic Investigations of 2 Prop 2 Enyl 1,3 Thiazole

Electrophilic and Nucleophilic Reactivity of the 1,3-Thiazole Core

The 1,3-thiazole ring is an electron-rich heterocyclic system, yet it also possesses sites susceptible to both electrophilic and nucleophilic attack. The electronic properties of the ring are influenced by the presence of both a nitrogen and a sulfur atom, leading to a unique reactivity profile.

Deprotonation at C2-H and Ylide Formation

A key feature of the thiazole (B1198619) ring is the acidity of the proton at the C2 position. wikipedia.org This proton can be removed by strong bases to generate a nucleophilic carbanion. wikipedia.org This deprotonation is facilitated by the ability of the thiazole ring to stabilize the resulting negative charge.

The resulting anion can exist as a resonance-stabilized ylide. This ylide is a reactive intermediate that can participate in various subsequent reactions, including additions to electrophiles. The formation of such ylides is a cornerstone of thiazole chemistry, enabling the introduction of a wide array of substituents at the C2 position.

Reactions with Organometallic Reagents and Hauser Bases

Organometallic reagents, such as organolithium compounds and Grignard reagents, are potent nucleophiles and strong bases that readily react with 2-allylthiazole. wikipedia.orgsaskoer.ca These reagents can effect the deprotonation at the C2 position, as discussed above. wikipedia.org The resulting lithiated or magnesiated thiazole can then be quenched with various electrophiles to achieve C2-functionalization. rsc.orguni-muenchen.de

Hauser bases, which are mixed magnesium amide bases, are also effective for the deprotonation of activated C-H bonds. rsc.org These strong, non-nucleophilic bases can selectively deprotonate the C2 position of the thiazole ring, even in the presence of other potentially reactive functional groups. rsc.org This provides a mild and efficient method for generating the C2-anion, which can then be used in subsequent synthetic transformations. rsc.org

Cycloaddition Reactions Involving the Thiazole Ring System

The thiazole ring can participate in cycloaddition reactions, although its aromatic character can make these reactions challenging. wikipedia.org High temperatures are often required to overcome the aromatic stabilization of the thiazole ring. wikipedia.org

One notable example is the Diels-Alder reaction with alkynes. This reaction typically proceeds with the subsequent extrusion of sulfur, leading to the formation of a pyridine (B92270) ring. wikipedia.org In some cases, the reaction can proceed through a zwitterionic intermediate via a formal [2+2] cycloaddition, followed by ring-opening and rearrangement before the final sulfur extrusion. wikipedia.org

Furthermore, the prop-2-enyl moiety itself can be involved in cycloaddition reactions. For instance, it may participate in [3+2] cycloaddition reactions with various dipolarophiles, expanding the synthetic utility of 2-allylthiazole derivatives. mdpi.com

Transformations of the Prop-2-enyl Moiety in Thiazole Derivatives

The prop-2-enyl (allyl) group attached to the thiazole ring provides an additional site for chemical modification. The double bond of the allyl group can undergo a variety of transformations, allowing for the elaboration of the side chain.

These transformations can include:

Oxidation: The double bond can be oxidized to form epoxides or diols.

Reduction: The double bond can be hydrogenated to the corresponding propyl group.

Addition Reactions: The double bond can undergo addition reactions with various reagents, such as halogens or hydrogen halides.

Palladium-Catalyzed Allylic Substitution: The allyl group can participate in palladium-catalyzed allylic substitution reactions, allowing for the introduction of a wide range of nucleophiles. acs.org

These transformations of the allyl moiety, coupled with the reactivity of the thiazole core, provide a rich platform for the synthesis of diverse and complex molecules.

Investigating Reaction Pathways and Intermediate Formation

Understanding the reaction pathways and the nature of the intermediates formed during the reactions of 2-allylthiazole is crucial for controlling the outcome of synthetic transformations. Various mechanistic studies have been conducted to elucidate these pathways.

For example, in reactions involving deprotonation at C2, the formation of a thiazolium ylide is a key intermediate. wikipedia.org The stability and reactivity of this ylide will dictate the subsequent reaction course.

In cycloaddition reactions, the mechanism can be complex, involving zwitterionic intermediates and multiple rearrangement steps. wikipedia.org Computational studies can be employed to model these reaction pathways and predict the feasibility of different mechanistic possibilities.

The interplay between the reactivity of the thiazole ring and the allyl side chain can lead to complex reaction manifolds. For instance, intramolecular reactions between the two moieties can occur under certain conditions, leading to the formation of fused heterocyclic systems. nih.gov The investigation of these pathways often involves a combination of experimental techniques, such as spectroscopy and chromatography, and computational modeling.

Table of Reaction Types and Products:

| Reaction Type | Reagents | Major Product(s) | Reference(s) |

| Deprotonation | Strong Base (e.g., n-BuLi) | C2-Thiazolyl Anion/Ylide | wikipedia.org |

| Reaction with Organometallics | Grignard Reagents, Organolithiums | C2-Functionalized Thiazoles | wikipedia.orgsaskoer.ca |

| Cycloaddition | Alkynes | Pyridines (after sulfur extrusion) | wikipedia.org |

| Allylic Substitution | Pd Catalyst, Nucleophile | Allylically Substituted Thiazoles | acs.org |

Computational and Theoretical Chemistry Studies of 2 Prop 2 Enyl 1,3 Thiazole

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of organic molecules. tandfonline.com Methods like B3LYP, which combine Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional, are frequently used for their accuracy and cost-effectiveness in predicting molecular geometries and energies. tandfonline.comdoi.org

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (global minimum) on the potential energy surface. doi.org For 2-Prop-2-enyl-1,3-thiazole, this involves determining the bond lengths, bond angles, and dihedral angles of its lowest energy conformer.

Below are representative theoretical geometric parameters for 2-Prop-2-enyl-1,3-thiazole, derived from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. irjweb.comyale.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For 2-Prop-2-enyl-1,3-thiazole, the HOMO is expected to be distributed over the electron-rich thiazole (B1198619) ring and the π-system of the allyl group. The LUMO is typically localized over the C=N bond of the thiazole ring. The energy gap for thiazole derivatives is often found to be in the range of 4-5 eV. nih.gov

Optimized Molecular Geometry and Conformational Analysis

Ab-initio Calculations and Quantum Chemical Parameters

Ab-initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they provide an important benchmark for electronic structure and energy calculations. researchgate.net These methods are used to calculate various quantum chemical parameters that describe the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP surface is color-coded to indicate different potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net

For 2-Prop-2-enyl-1,3-thiazole, the MEP map would show the most negative potential localized around the nitrogen atom of the thiazole ring, making it the primary site for protonation and interaction with electrophiles. The sulfur atom also contributes to a region of negative potential. Conversely, the hydrogen atoms, particularly those on the thiazole ring and the allyl group, exhibit positive potential, marking them as potential sites for nucleophilic interactions. mdpi.comresearchgate.net

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to investigate intermolecular interactions and packing patterns in molecular crystals. kayseri.edu.trmdpi.com By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a visual and quantitative understanding of how molecules interact with their neighbors. kayseri.edu.tr

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red. mdpi.com Two-dimensional fingerprint plots are also generated, which summarize the intermolecular contacts and provide quantitative percentages for each type of interaction. kayseri.edu.trmdpi.com

Sophisticated Spectroscopic and Advanced Analytical Techniques for Research on 2 Prop 2 Enyl 1,3 Thiazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-prop-2-enyl-1,3-thiazole. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to map the precise connectivity of atoms.

¹H and ¹³C NMR Spectroscopy: One-dimensional NMR provides fundamental information about the chemical environment of hydrogen and carbon atoms. In the ¹H NMR spectrum of an allyl-substituted thiazole (B1198619) derivative, signals corresponding to the allyl group's protons are typically observed as distinct multiplets. For instance, in a related compound, 5-methyl-2-(prop-2-enyl)-1,2-benzothiazole-3(2H)-thione 1,1-dioxide, the allyl protons appear at specific chemical shifts: the CH₂ group attached to the nitrogen at δ 4.72 ppm, the terminal =CH₂ protons at δ 5.33 and 5.45 ppm, and the internal -CH= proton as a multiplet between δ 5.94–6.02 ppm. clockss.orgclockss.org The protons on the thiazole ring itself would exhibit characteristic shifts based on their electronic environment.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. For allyl-substituted thiazoles, the carbons of the allyl group typically resonate in the aliphatic and olefinic regions. For example, in a synthesized allyl-containing thiazole derivative, the allylic carbons were observed at δC = 133.0 and 130.8 ppm for -CH=, 118.2 and 116.1 ppm for =CH₂, and 44.0 and 42.6 ppm for the -CH₂- group. core.ac.uk The carbon atoms of the thiazole ring would appear further downfield.

Interactive Data Table: Predicted NMR Data for 2-Prop-2-enyl-1,3-thiazole Note: The following data is predicted based on values reported for structurally similar allyl-thiazole derivatives. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiazole-H4 | ~7.2-7.4 | ~115-120 |

| Thiazole-H5 | ~7.7-7.9 | ~140-145 |

| Thiazole-C2 | - | ~165-170 |

| Allyl-CH₂ | ~3.6-3.8 (d) | ~35-40 |

| Allyl-CH | ~5.9-6.1 (m) | ~130-135 |

| Allyl-CH₂ (terminal) | ~5.2-5.4 (m) | ~117-120 |

2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 2-prop-2-enyl-1,3-thiazole, COSY would show correlations between the adjacent protons of the allyl group, confirming their connectivity, and potentially between the H4 and H5 protons of the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). magritek.com This technique is crucial for definitively assigning the ¹³C signals based on the assignments of their attached protons. hmdb.ca For example, it would link the allyl -CH₂- proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule. In this case, HMBC would show a correlation from the allyl -CH₂- protons to the C2 carbon of the thiazole ring, confirming the point of attachment.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Mechanistic Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

For 2-prop-2-enyl-1,3-thiazole, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its structural features:

C-H Vibrations: Aromatic C-H stretching from the thiazole ring is expected just above 3000 cm⁻¹ (around 3100-3050 cm⁻¹), while aliphatic and olefinic C-H stretching from the allyl group would appear in the 3100-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bond in the allyl group and the carbon-nitrogen double bond within the thiazole ring typically appear in the 1680-1500 cm⁻¹ region. researchgate.net For related thiazole derivatives, C=N stretching frequencies have been observed between 1622-1591 cm⁻¹. researchgate.net

Allyl Group Bending: Out-of-plane bending vibrations for the vinyl group (=CH₂) of the allyl substituent would produce strong bands in the 1000-900 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for 2-Prop-2-enyl-1,3-thiazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Thiazole Ring | 3100 - 3050 | Medium-Weak |

| C-H Stretch | Allyl (=C-H) | 3080 - 3010 | Medium |

| C-H Stretch | Allyl (-CH₂-) | 2960 - 2850 | Medium |

| C=N Stretch | Thiazole Ring | 1620 - 1590 | Medium-Strong |

| C=C Stretch | Thiazole Ring / Allyl Group | 1650 - 1500 | Medium-Variable |

| C-H Bend (out-of-plane) | Allyl (=CH₂) | 1000 - 910 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For 2-prop-2-enyl-1,3-thiazole (C₆H₇NS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (125.03 g/mol ). The fragmentation pattern under electron ionization (EI) would provide structural clues. Expected fragmentation pathways include:

Loss of the Allyl Group: A common fragmentation would be the cleavage of the bond between the thiazole ring and the allyl group, leading to a fragment corresponding to the loss of a C₃H₅ radical (m/z 41) and the detection of a thiazolyl cation at m/z 84.

Thiazole Ring Cleavage: The thiazole ring itself can undergo characteristic cleavage. Fission of the 1,2 and 3,4 bonds is a common pathway for thiazoles. researchgate.netnih.gov

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving the allyl group could lead to characteristic neutral losses.

The presence of sulfur would also be indicated by the [M+2]⁺ isotopic peak, which would have an intensity of approximately 4.4% relative to the molecular ion peak, a signature for the presence of a single sulfur atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically π→π* and n→π* transitions. The absorption maxima (λmax) provide information about the extent of conjugation and the electronic structure of the compound. Thiazole and its derivatives are known to absorb in the UV region. acs.orgresearchgate.net

For 2-prop-2-enyl-1,3-thiazole, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands characteristic of the thiazole chromophore. The π→π* transitions of the conjugated system within the thiazole ring are responsible for these absorptions. The position of λmax can be influenced by the substituent and the solvent. For various substituted thiazoles, maximum absorption wavelengths have been reported in the range of 250–330 nm. acs.org The allyl group, being a non-chromophoric substituent, is expected to have only a minor electronic effect on the primary absorption bands of the thiazole ring.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Structure

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It also elucidates the crystal packing, showing how molecules arrange themselves and interact in the crystal lattice through forces like hydrogen bonds or π–π stacking.

While a specific crystal structure for 2-prop-2-enyl-1,3-thiazole is not prominently available in the literature, studies on closely related thiazole derivatives have been successfully performed. helsinki.finih.gov For example, X-ray analysis of other substituted thiazoles has confirmed the planarity of the thiazole ring and determined the orientation of substituents relative to the ring. nih.gov For 2-prop-2-enyl-1,3-thiazole, an X-ray study would confirm the planarity of the thiazole ring and determine the rotational conformation of the allyl group relative to the heterocyclic core.

Specialized Spectroscopic Methods for Advanced Research (e.g., Fluorescence, XANES Synchrotron Analyses)

Beyond the core techniques, specialized methods can probe more specific properties of 2-prop-2-enyl-1,3-thiazole.

Fluorescence Spectroscopy: Many heterocyclic compounds, including various thiazole derivatives, exhibit fluorescence. chim.it This property, where a molecule emits light after absorbing it, is highly sensitive to the molecular structure and its environment. Investigating the fluorescence spectrum (emission and excitation) of 2-prop-2-enyl-1,3-thiazole could reveal details about its excited state properties and potential applications as a fluorophore or in sensing. The introduction of different substituents to the thiazole core is a known strategy to tune its fluorescence properties. chim.it

X-ray Absorption Near Edge Structure (XANES): XANES is a synchrotron-based technique that provides information about the electronic state and local coordination environment of a specific element. For 2-prop-2-enyl-1,3-thiazole, sulfur K-edge XANES could be used to probe the oxidation state and chemical environment of the sulfur atom within the thiazole ring, offering insights that are complementary to other spectroscopic methods. This technique has been applied to various thiazole-based compounds to understand their electronic properties.

Strategic Applications of 2 Prop 2 Enyl 1,3 Thiazole As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Systems

The dual functionality of 2-prop-2-enyl-1,3-thiazole, possessing both a nucleophilic thiazole (B1198619) ring and an electrophilic allyl group, allows for its participation in a variety of cyclization reactions to form intricate heterocyclic frameworks. mdpi.com Thiazole derivatives are integral components in numerous biologically active compounds and approved drugs, establishing the thiazole nucleus as a privileged scaffold in medicinal chemistry. sysrevpharm.orgacs.orgnih.gov

One notable application is in the synthesis of fused heterocyclic systems. For instance, the intramolecular cyclization of N-allylthioamides, which can be derived from 2-allyl-1,3-thiazole precursors, leads to the formation of thiazolidine-based structures. nuph.edu.ua These reactions, often facilitated by electrophilic reagents like iodine or acid, provide a convenient route to novel (5-methyl- and 5-iodomethyl-1,3-thiazolidine-2-ylidene)ketones. nuph.edu.ua These products can then undergo further [3+2] and [3+3] cycloaddition reactions with various dienophiles, such as maleic anhydride (B1165640) or acetylenic esters, to yield complex polycyclic systems like 2,3-dihydropyrrolo[2,1-b] Current time information in Bangalore, IN.smolecule.comthiazoles and functionalized Current time information in Bangalore, IN.smolecule.comthiazolo[3,2-a]pyridines. nuph.edu.ua

Moreover, the allyl group can be manipulated to introduce further complexity. For example, dihydroxylation of the allyl moiety can lead to vicinal diols, while cross-metathesis reactions can afford longer chain derivatives, expanding the diversity of accessible heterocyclic structures. mdpi.com The thiazole ring itself can be converted into other functional groups, such as a formyl group, which can then be reduced or oxidized to create additional synthetic handles. mdpi.com

The strategic use of 2-prop-2-enyl-1,3-thiazole and its derivatives in multicomponent reactions (MCRs) further highlights its importance. MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex products, often with high atom economy and reduced waste. rsc.org The thiazole scaffold is a common feature in products derived from such reactions, leading to the creation of diverse libraries of heterocyclic compounds with potential biological activities.

Development of Novel Chemical Scaffolds for Academic Investigation

The unique structural features of 2-prop-2-enyl-1,3-thiazole make it an excellent starting point for the development of novel chemical scaffolds for academic research. These scaffolds serve as foundational structures that can be systematically modified to explore structure-activity relationships and investigate fundamental chemical principles.

The combination of the thiazole ring and the allyl group within a single molecule provides a platform for investigating the interplay of different reactive sites. For example, researchers have explored the thermal rearrangement of 2-allyloxybenzothiazole, a related compound, to understand the kinetics and mechanism of the hetero-Claisen rearrangement. psu.edu Such studies provide valuable insights into reaction mechanisms and the influence of heteroatoms on chemical reactivity.

Furthermore, the synthesis of libraries of compounds based on the 2-allyl-1,3-thiazole core allows for the exploration of new areas of chemical space. By systematically varying the substituents on both the thiazole ring and the allyl chain, researchers can generate a wide range of molecules with diverse electronic and steric properties. These libraries are invaluable for screening against various biological targets and for discovering new chemical probes to investigate biological processes. The development of novel pyrazole-based azoles through multi-component reactions under microwave heating is an example of how new scaffolds can be efficiently synthesized for further investigation. d-nb.info

The synthesis of thiopyrano[2,3-d]thiazole derivatives through hetero-Diels-Alder reactions of 5-arylidene-4-thioxo-2-thiazolidinones demonstrates the creation of new fused heterocyclic scaffolds with potential biological activity. mdpi.com These scaffolds can serve as templates for the design of new therapeutic agents.

Utilization in Green Chemistry Methodologies and Flow Chemistry

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes, a field known as green chemistry. mit.edu 2-Prop-2-enyl-1,3-thiazole and its derivatives are increasingly being utilized in these methodologies, particularly in the context of flow chemistry.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the ability to easily scale up reactions. durham.ac.uk The synthesis of thiazole derivatives has been successfully adapted to flow chemistry systems. For example, a thiazole library was synthesized in a continuous flow synthesizer with reactions performed at 80 °C and a residence time of 5 minutes, demonstrating the efficiency of this approach. nih.gov

The use of microwave irradiation is another green chemistry technique that has been applied to the synthesis of thiazole derivatives. rsc.org Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.org For instance, the one-pot, three-component synthesis of novel pyrazole (B372694) scaffolds has been achieved under controlled microwave heating conditions. d-nb.info

Furthermore, the principles of green chemistry, such as maximizing atom economy and avoiding hazardous reagents, are being incorporated into the synthesis of thiazoles. mit.edu The development of catalytic methods for thiazole synthesis, for example, reduces the need for stoichiometric reagents and minimizes waste generation. organic-chemistry.org The use of greener solvents and reaction conditions is also a key focus in the sustainable synthesis of these important heterocyclic compounds. sysrevpharm.org

Precursor for Advanced Materials Research (e.g., Optoelectronic Materials)

The unique electronic properties of the thiazole ring make 2-prop-2-enyl-1,3-thiazole and its derivatives attractive precursors for the development of advanced materials, particularly in the field of optoelectronics. Thiazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.net

The thiazole moiety is an electron-withdrawing group, which can be beneficial for creating materials with high electron transporting ability. researchgate.net This property is crucial for the efficient operation of many organic electronic devices. When combined with electron-donating units, such as thiophene (B33073), thiazole can form donor-acceptor type conjugated oligomers and polymers. These materials often exhibit interesting photophysical and electrochemical properties, including fluorescence and charge-transport capabilities. researchgate.net

For example, a series of conjugated oligomers based on thiophene (donor) and thiazole (acceptor) have been synthesized and their optical, electrochemical, and thermal properties investigated. researchgate.net These studies have shown that the number of thiophene rings in the oligomer can systematically tune the material's properties, making them promising candidates for use in OLEDs and photovoltaic applications. researchgate.net The allyl group on 2-prop-2-enyl-1,3-thiazole can be further functionalized to tune the material's properties or to facilitate polymerization, leading to the creation of novel polymeric materials with tailored optoelectronic characteristics.

The development of fluorescent scaffolds integrating thiazole rings with other aromatic systems, such as 2-aryl-1,2,3-triazole, is another area of active research. acs.org These materials can exhibit tunable optical properties with potential applications in sensing and imaging.

Future Research Directions and Unresolved Challenges in 2 Prop 2 Enyl 1,3 Thiazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch reaction, which often involve harsh conditions and the use of hazardous reagents. bepls.comscirp.org A significant future challenge lies in the development of novel and sustainable synthetic routes to 2-prop-2-enyl-1,3-thiazole that align with the principles of green chemistry. bepls.comresearchgate.net

Key areas for future research in the sustainable synthesis of 2-prop-2-enyl-1,3-thiazole include:

Multi-component, One-pot Reactions: Designing synthetic pathways that combine multiple reaction steps into a single pot can significantly reduce waste and improve efficiency. bepls.com The development of a one-pot synthesis for 2-prop-2-enyl-1,3-thiazole from readily available starting materials is a desirable goal. acs.org

Use of Green Solvents and Catalysts: Replacing traditional organic solvents with greener alternatives like water or bio-based solvents is a crucial aspect of sustainable chemistry. bepls.comresearchgate.net Research into catalyst-free reactions or the use of recyclable and environmentally benign catalysts, such as silica-supported tungstosilisic acid, for thiazole synthesis is a promising direction. bepls.comresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication can often lead to shorter reaction times, higher yields, and cleaner reaction profiles. bepls.comresearchgate.net Exploring these energy-efficient techniques for the synthesis of 2-prop-2-enyl-1,3-thiazole is a key area for future investigation.

Transition-Metal-Free Synthesis: Developing synthetic protocols that avoid the use of transition metals is highly desirable due to their cost and potential toxicity. acs.org A transition-metal-free, one-pot synthesis of 2-allyl-substituted thiobenzoazoles in water has been reported, and similar strategies could be adapted for 2-prop-2-enyl-1,3-thiazole. acs.org

A comparative table of potential sustainable synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Multi-component, One-pot Reaction | Reduced waste, time and cost-effective | Identification of suitable starting materials and reaction conditions for high yields and selectivity. |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety | Catalyst stability and reusability, reaction efficiency in green solvents. |

| Microwave/Ultrasound-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency | Scale-up feasibility and optimization of reaction parameters. |

| Transition-Metal-Free Synthesis | Lower cost, reduced toxicity, easier purification | Development of efficient and broadly applicable catalyst-free methods. |

Exploration of Undiscovered Reactivity Patterns

The dual functionality of 2-prop-2-enyl-1,3-thiazole, possessing both an aromatic heterocycle and a reactive alkene, suggests a rich and largely unexplored reactivity landscape. Future research should focus on uncovering novel reaction pathways that leverage the unique electronic and steric properties of this molecule.

Potential areas for exploring the undiscovered reactivity of 2-prop-2-enyl-1,3-thiazole include:

Cycloaddition Reactions: The allyl group can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct complex polycyclic systems. beilstein-journals.orgrsc.orgmdpi.com Investigating the reactivity of the allyl moiety in 2-prop-2-enyl-1,3-thiazole in such reactions could lead to the synthesis of novel heterocyclic scaffolds.

Metathesis Reactions: Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The allyl group of 2-prop-2-enyl-1,3-thiazole could be a substrate for cross-metathesis reactions, allowing for the introduction of a wide range of functional groups and the synthesis of more complex molecules. mdpi.com

Tandem Reactions: The proximity of the thiazole ring and the allyl group may enable novel tandem or cascade reactions, where an initial transformation on one functional group triggers a subsequent reaction on the other.

Photochemical Reactions: The unique electronic properties of the thiazole ring could influence the photochemical reactivity of the adjacent allyl group, leading to novel photo-induced cycloadditions or rearrangements. mdpi.com

A table summarizing potential unexplored reactions is provided below:

| Reaction Type | Potential Outcome | Research Focus |

| [4+2] Cycloaddition | Formation of novel fused heterocyclic systems. | Diene/dienophile reactivity studies, regioselectivity, and stereoselectivity. |

| [3+2] Cycloaddition | Synthesis of five-membered heterocyclic rings attached to the thiazole core. | Exploration of different 1,3-dipoles and reaction conditions. |

| Cross-Metathesis | Functionalization of the allyl side chain with diverse substituents. | Catalyst screening, optimization of reaction conditions, and substrate scope. |

| Tandem Cyclization/Functionalization | Rapid construction of complex molecular architectures in a single step. | Design of substrates and catalysts to facilitate sequential reactions. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool to predict and understand the chemical behavior of molecules, thereby guiding experimental research. nuph.edu.ua For 2-prop-2-enyl-1,3-thiazole, advanced computational modeling can provide invaluable insights into its structure, reactivity, and potential applications.

Future research directions in the computational modeling of 2-prop-2-enyl-1,3-thiazole include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals, and electrostatic potential of the molecule. This can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus rationalizing its reactivity.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of various reactions, identifying transition states and intermediates. This can provide a detailed understanding of reaction mechanisms and help in optimizing reaction conditions.

Prediction of Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of 2-prop-2-enyl-1,3-thiazole and its reaction products. researchgate.net

In Silico Screening for Biological Activity: Molecular docking studies can be used to predict the binding affinity of 2-prop-2-enyl-1,3-thiazole and its derivatives to various biological targets, guiding the design of new therapeutic agents. nuph.edu.ua

A table outlining the applications of computational modeling is shown below:

| Computational Method | Application for 2-Prop-2-enyl-1,3-thiazole | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity indices. | Prediction of reactive sites and understanding of substituent effects. |

| Transition State Theory | Elucidation of reaction mechanisms for novel transformations. | Rational design of catalysts and optimization of reaction conditions. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and emission spectra. | Understanding of photophysical properties for materials science applications. |

| Molecular Docking | In silico screening against protein targets. | Identification of potential biological activities and lead compound design. |

Integration into Novel Catalytic Systems or Materials

The unique structural features of 2-prop-2-enyl-1,3-thiazole make it an attractive building block for the development of new catalysts and functional materials. numberanalytics.com The thiazole nitrogen can act as a ligand for metal centers, while the allyl group offers a site for polymerization or further functionalization.

Future research in this area should focus on:

Ligand Design for Catalysis: The thiazole nitrogen atom can coordinate to transition metals, making 2-prop-2-enyl-1,3-thiazole a potential ligand for various catalytic transformations. jmaterenvironsci.comtandfonline.com The allyl group can be modified to tune the steric and electronic properties of the resulting catalyst.

Polymer Synthesis and Applications: The polymerization of the allyl group could lead to novel thiazole-containing polymers. mdpi.comscispace.com These polymers may exhibit interesting electronic and optical properties, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as conductive polymers. numberanalytics.commdpi.com

Functional Monomers for Material Science: 2-Prop-2-enyl-1,3-thiazole can serve as a functional monomer in copolymerization reactions, allowing for the incorporation of the thiazole moiety into a variety of polymer backbones, thereby imparting specific properties to the resulting materials.

A table detailing potential applications in catalysis and materials science is provided below:

| Application Area | Role of 2-Prop-2-enyl-1,3-thiazole | Potential Research Directions |

| Homogeneous Catalysis | As a ligand for transition metal catalysts. | Synthesis of metal complexes and evaluation of their catalytic activity in various organic transformations. |

| Polymer Chemistry | As a monomer for polymerization or copolymerization. | Investigation of polymerization methods (e.g., radical, metathesis) and characterization of the resulting polymers' properties. |

| Materials Science | As a building block for functional materials. | Development of thiazole-based materials for electronic devices, sensors, or coatings. |

Q & A

Q. What are the standard synthetic routes for 2-Prop-2-enyl-1,3-thiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 2-Prop-2-enyl-1,3-thiazole typically involves condensation reactions between thiazole precursors and propenyl derivatives. For example, analogous routes for structurally similar compounds (e.g., 3-(1,3-thiazol-4-yl)prop-2-enoic acid) utilize acryloyl chloride and thiazolylamine under inert conditions with a base like triethylamine . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.

- Catalyst use : Copper(I) iodide or palladium catalysts enhance coupling efficiency in cross-coupling reactions .

- Temperature control : Room temperature or mild heating (40–60°C) avoids decomposition of sensitive intermediates.

Validation : Monitor reaction progress via TLC and confirm purity through melting point analysis and elemental composition matching (e.g., ≤0.4% deviation between calculated and observed values) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of 2-Prop-2-enyl-1,3-thiazole?

Methodological Answer:

- ¹H/¹³C NMR : The propenyl group (CH₂=CH-) shows characteristic signals:

- ¹H NMR : Doublets at δ 5.2–5.8 ppm (vinyl protons) and a triplet for the CH₂ group at δ 3.5–4.0 ppm.

- ¹³C NMR : Vinyl carbons appear at δ 115–125 ppm, with the thiazole ring carbons between δ 140–160 ppm .

- IR spectroscopy : Stretching vibrations for C=C (1630–1680 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups .

- Purity checks : Elemental analysis (C, H, N, S) should match theoretical values within ±0.3%. Impurity peaks in NMR (e.g., unreacted starting materials) indicate the need for column chromatography .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to study the reactivity and bioactivity of 2-Prop-2-enyl-1,3-thiazole derivatives?

Methodological Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for electrophilic substitution. For example, the propenyl group’s electron-rich double bond may act as a nucleophilic center .

- Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Docking scores (e.g., binding energy ≤ −7.0 kcal/mol) prioritize candidates for in vitro testing .

- ADMET predictions : Use tools like SwissADME to assess pharmacokinetics (e.g., bioavailability, BBB permeability) and toxicity risks .

Q. What strategies address contradictions in experimental data when optimizing synthesis yields or biological activity?

Methodological Answer:

- Replicate experiments : Conduct triplicate trials under identical conditions to identify outliers. For example, inconsistent yields in cross-coupling reactions may stem from trace oxygen or moisture .

- Multivariate analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent ratio). Response surface models can resolve conflicting trends .

- Comparative bioassays : Test derivatives with minor structural variations (e.g., halogen substitutions) to clarify structure-activity relationships. For instance, 4-fluorophenyl analogs may show enhanced activity over bromo derivatives due to electronic effects .

Q. What are the implications of modifying the propenyl group in 2-Prop-2-enyl-1,3-thiazole for biological activity?

Methodological Answer:

- Functionalization : Introducing electron-withdrawing groups (e.g., nitro, cyano) to the propenyl moiety can enhance electrophilicity, improving covalent binding to biological targets .

- Stereochemical effects : E/Z isomerism in propenyl derivatives influences binding. For example, E-isomers may exhibit stronger π-π stacking with aromatic residues in enzyme active sites .

- Biological validation : In anti-cancer assays (e.g., MTT on HeLa cells), EC₅₀ values ≤10 µM indicate potent activity. Compare with control compounds (e.g., doxorubicin) to benchmark efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.